molecular formula C5H10N2O4 B058475 3-Hydroxy-2-ureido-butyric acid CAS No. 122331-32-2

3-Hydroxy-2-ureido-butyric acid

Cat. No.: B058475
CAS No.: 122331-32-2
M. Wt: 162.14 g/mol
InChI Key: JDNXAWFLEXAACH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-ureido-butyric acid typically involves the reaction of L-threonine with urea under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-ureido-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carbonyl compounds, alcohols, and substituted ureido derivatives .

Scientific Research Applications

3-Hydroxy-2-ureido-butyric acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Plays a role in metabolic studies and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker in various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-ureido-butyric acid involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and participate in metabolic pathways. The ureido group can form hydrogen bonds with active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-ureido-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its role in biochemical processes make it a valuable compound in research and industry .

Properties

IUPAC Name

2-(carbamoylamino)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNXAWFLEXAACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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